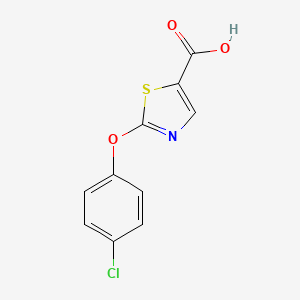

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

Overview

Description

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with thiazole-5-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: Studied for its interactions with biological targets and its potential as a therapeutic agent.

Medicine: Investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-4-(4-chlorophenyl)thiazole-5-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity.

2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Another thiazole derivative with distinct biological properties.

Uniqueness

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Biological Activity

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. The presence of the chlorophenoxy moiety enhances lipophilicity, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃O₂S |

| Molecular Weight | 273.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that thiazole derivatives had IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating strong cytotoxic effects .

The mechanism of action for thiazole derivatives often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, the compound may interact with specific receptors or enzymes, leading to altered cellular responses that promote apoptosis in cancer cells. This interaction is crucial for developing targeted therapies against malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Substituents on the thiazole ring can significantly influence potency and selectivity. In one study, modifications to the phenyl ring and thiazole scaffold resulted in compounds with enhanced activity against human TGR5 receptors, indicating that strategic substitutions can lead to more potent therapeutic agents .

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent investigation involving this compound analogs revealed promising anticancer efficacy against prostate cancer and melanoma cell lines. The study utilized the NCI-60 human tumor cell line screening, where several analogs demonstrated IC50 values as low as 0.4 μM, suggesting high potency against these malignancies .

Case Study 2: TGR5 Activation

In another study focusing on TGR5 agonists, compounds derived from thiazole scaffolds exhibited remarkable potency with EC50 values around 1 nM. These findings highlight the potential of this compound as a lead compound for developing treatments targeting metabolic disorders .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXHTQIZIPKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.